2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine

Catalog No.
S1540257
CAS No.
135875-10-4
M.F
C11H13N3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4...

CAS Number

135875-10-4

Product Name

2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine

IUPAC Name

2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11-5-6-12-7-8-14(10)11/h1-4,12H,5-8H2

InChI Key

JRCKNPRYSOIYFJ-UHFFFAOYSA-N

SMILES

C1CNCCN2C1=NC3=CC=CC=C32

Canonical SMILES

C1CNCCN2C1=NC3=CC=CC=C32
  • Benzodiazepine ring: This core structure is present in many well-known drugs with various therapeutic effects, including anti-anxiety, anticonvulsant, and muscle relaxant properties [Singh et al. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity. Molecules. 2020;25(9):2051. ]. This suggests potential research into the development of novel drugs targeting similar pathways.
  • Imidazole ring: This five-membered heterocycle is found in many biologically active molecules, often involved in enzyme interactions [Krimm et al. Solid-Phase Synthesis of 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]benzo[d]-1,3-diazepines. Synthesis. 1999;1999(07):1021-1026. ]. The presence of the imidazole ring suggests potential research into targeting specific enzymes or receptors.

2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is a heterocyclic compound characterized by a fused ring system that integrates elements of both imidazole and diazepine. This compound has garnered interest in medicinal chemistry due to its potential therapeutic properties, particularly in the context of anti-inflammatory and analgesic activities. Its unique structure contributes to its ability to interact with various biological targets, making it a subject of ongoing research in pharmacology and drug development.

  • Oxidation: The compound can be oxidized to form more complex derivatives.
  • Reduction: Reduction reactions can modify the diazepine ring, potentially altering its biological activity.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

The primary biological target of 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is Cyclooxygenase-2 (COX-2). By inhibiting COX-2 activity, the compound disrupts the biochemical pathways responsible for prostaglandin production. This inhibition leads to a decrease in inflammation and pain, making it a candidate for therapeutic applications in inflammatory diseases. Additionally, its pharmacokinetic properties suggest good bioavailability and distribution within biological systems.

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. A common method includes:

  • Reaction of o-phenylenediamine with glyoxal: This initial step forms an intermediate that is crucial for the subsequent cyclization.
  • Cyclization with a suitable reagent: The formation of the diazepine ring occurs here.

In industrial settings, continuous flow reactors may be employed to enhance yield and maintain consistent reaction conditions. Advanced purification techniques are also utilized to ensure high purity suitable for pharmaceutical applications.

The potential applications of 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine primarily lie within the field of medicinal chemistry. Its anti-inflammatory properties suggest possible uses in treating conditions such as arthritis or other inflammatory disorders. Furthermore, ongoing research may uncover additional therapeutic roles in neurology or oncology due to its unique interaction profile with biological targets .

Studies on the interactions of 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine with various biological receptors have shown promising results. Notably:

  • It acts as an inhibitor of COX-2.
  • Preliminary studies suggest it may also interact with other receptors involved in pain modulation and inflammation.

Further research is needed to fully elucidate its interaction mechanisms and potential side effects when used therapeutically .

Several compounds share structural similarities with 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole24134-26-70.70
11-(4-Methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine1977-07-70.81
6-Methyl-1H-pyrrolo[2,3-b]pyridine824-51-10.67
5H-Benzo[d]benzo[4,5]imidazo[1,2-a]imidazole28890-99-50.70
1-Ethyl-1H-imidazo[4,5-b]pyridine273756-99-30.66

These compounds exhibit varying degrees of similarity based on their structural frameworks and potential biological activities. The distinctiveness of 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine lies in its specific interactions with COX-2 and its potential therapeutic applications that may not be shared by all similar compounds .

XLogP3

1

Wikipedia

2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole

Dates

Modify: 2023-08-15

Explore Compound Types